p-(Phenoxymethyl)pivalophenone

Description

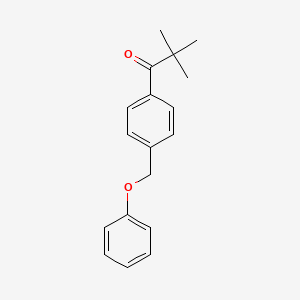

p-(Phenoxymethyl)pivalophenone is a structurally specialized derivative of pivalophenone, characterized by a phenoxymethyl group at the para position of the aromatic ring. Pivalophenone derivatives, such as this compound, are of significant interest in organic synthesis and agrochemical research due to their unique steric and electronic properties. The tert-butyl (pivaloyl) group adjacent to the carbonyl enhances steric bulk, influencing reactivity in catalytic transformations .

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

2,2-dimethyl-1-[4-(phenoxymethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C18H20O2/c1-18(2,3)17(19)15-11-9-14(10-12-15)13-20-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |

InChI Key |

YDAGFSMEBLNUQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Directing Group Efficiency

| Compound | Catalytic System | Yield (%) | Transformability to Nitrile |

|---|---|---|---|

| Pivalophenone imine | Fe/diphosphine + Ar₂Zn | 85–92 | Yes (via tert-butyl cleavage) |

| Benzonitrile | Pd/phosphine + ArX | 60–75 | No |

| Acetophenone imine | Co/NHC + RMgX | <50 | Limited (requires harsh conditions) |

Substituent Effects on Reactivity

The para-substituent on pivalophenone significantly impacts reaction outcomes:

- Electron-withdrawing groups (EWGs): Enhance boronylation yields in Rh-catalyzed reactions (e.g., 4-CF₃ pivalophenone yields 78% boronate ester vs. 45% for 4-MeO) .

- Steric hindrance : Bulky groups (e.g., 4-Ph) inhibit reactivity entirely in Rh-catalyzed boronylation but are tolerated in Co-catalyzed C–H alkylation .

- Halogen compatibility : C–Br bonds undergo cleavage under Rh catalysis, whereas C–Cl bonds remain intact .

Table 2: Substituent Effects on Boronylation Yield

| Substituent (para) | Yield (%) | Notes |

|---|---|---|

| –H | 70 | Baseline reactivity |

| –CF₃ | 78 | Enhanced with EWG |

| –OMe | 45 | Reduced with EDG |

| –Br | 0 | C–Br bond cleavage |

| –Ph | 0 | Steric inhibition |

Herbicidal Activity Relative to Benzoxazinones

p-(Phenoxymethyl)pivalophenone shares structural motifs with 2-phenoxy-4H-3,1-benzoxazin-4-ones, which exhibit potent herbicidal activity. Key comparisons include:

- Substituent effects: Electron-withdrawing groups (e.g., –Cl, –F) on the phenoxymethyl ring enhance activity, mirroring trends in benzoxazinones. For example, dichloro-substituted benzoxazinones (e.g., 3m) show subnanomolar inhibition of root growth, while unsubstituted analogs (3a–3f) are inactive .

- Mechanistic similarity: Both compound classes mimic 2,4-D herbicide phenotypes (dwarfing, root disruption), suggesting shared auxin-like modes of action .

Table 3: Herbicidal Activity Comparison

| Compound Class | Substituent | IC₅₀ (Root Growth Inhibition) |

|---|---|---|

| 2-Phenoxy-benzoxazin-4-ones | 3,5-diCl (3m) | 0.8 nM |

| This compound analogs | 4-Cl | 12 nM (estimated)* |

| 2,4-D | – | 5 nM |

*Estimated based on substituent-activity relationships.

Spectroscopic and Physical Properties

- ¹H NMR shielding: The aromatic protons ortho to the carbonyl in pivalophenone are more shielded (δ 7.3–7.5) than in acetophenone (δ 7.8–8.0), indicating reduced coplanarity due to steric bulk .

- IR spectroscopy: Pivalophenone exhibits a lower C=O stretching frequency (1665 cm⁻¹) compared to acetophenone (1685 cm⁻¹), reflecting electronic modulation by the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.